molecular formula C13H19ClN2O4 B2553849 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334375-02-8

1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No.: B2553849
CAS No.: 1334375-02-8
M. Wt: 302.76
InChI Key: AZEIFSIBIHSJPV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea (CAS 1334375-02-8) is a synthetic urea derivative with the molecular formula C13H19ClN2O4 and a molecular weight of 302.75 g/mol . Urea-containing compounds are of significant interest in medicinal chemistry and modern drug discovery due to the urea functionality's ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and optimizing drug properties such as potency and selectivity . This specific compound features a chloro- and methoxy-substituted phenyl ring connected via a urea linkage to a 2-hydroxy-3-methoxy-2-methylpropyl chain. This structure suggests potential as a valuable intermediate or scaffold in organic synthesis and pharmaceutical research . Researchers can leverage such compounds in developing bioactive molecules for various fields, including anticancer, antibacterial, and anticonvulsant research . The conformational properties of N,N'-diaryl ureas allow them to participate in key drug-target interactions and can be exploited to fine-tune crucial drug-like properties, including solubility and permeability . This product is intended for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4/c1-13(18,8-19-2)7-15-12(17)16-10-6-9(14)4-5-11(10)20-3/h4-6,18H,7-8H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEIFSIBIHSJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic organic compound with the molecular formula C17H22ClN2O4. Its structural characteristics, including the urea functional group and chlorinated methoxyphenyl moiety, make it significant in medicinal chemistry and pharmacology. This article reviews its biological activities, potential therapeutic applications, and mechanisms of action, supported by data tables and case studies.

Structural Characteristics

The compound features:

  • Chlorinated Methoxyphenyl Moiety : Contributes to its lipophilicity and ability to penetrate biological membranes.
  • Hydroxy-2-Methylpropyl Side Chain : Enhances interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Preliminary studies suggest that this compound may exert its effects through:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with G protein-coupled receptors (GPCRs), influencing signaling pathways.

Therapeutic Applications

Research indicates potential applications in:

  • Anti-inflammatory Treatments : The compound may reduce inflammation by inhibiting specific inflammatory mediators.
  • Anti-cancer Activity : Preliminary findings suggest it may induce apoptosis in cancer cells through targeted mechanisms.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines in vitro.
  • Anticancer Properties : Another investigation showed that the compound inhibited the proliferation of certain cancer cell lines, suggesting a role in cancer therapy.

Comparative Analysis with Analogous Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural DifferencesUnique Properties
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxypropyl)ureaLacks the methoxy group on the propyl side chainDifferent biological activity profile
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methylpropyl)ureaContains a methyl group instead of a hydroxy groupAlters reactivity and potential applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-ethylpropyl)ureaContains an ethyl group instead of a methyl groupVariations in solubility and reactivity

Research Findings

Recent studies have focused on elucidating the full spectrum of interactions and their implications for drug development. Key findings include:

  • Binding Affinity : The compound shows selective binding to certain receptors, which may enhance its efficacy as a therapeutic agent.
  • Metabolic Pathway Alteration : Interaction studies indicate that it can influence metabolic pathways crucial for maintaining homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their functional differences:

Compound Name (IUPAC) Substituent on Urea Nitrogen (R Group) Key Structural Features and Implications References
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea 2-hydroxy-3-methoxy-2-methylpropyl Hydroxyl and methoxy groups may enhance solubility via H-bonding; branched chain could reduce steric hindrance.
1-(5-Chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea (CAS: 401586-34-3) 3,4-dichlorophenyl Electron-withdrawing chlorine atoms increase lipophilicity, potentially improving membrane permeability but reducing aqueous solubility.
PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) 2-methylquinolin-4-yl Quinoline moiety enables π-π stacking with aromatic residues in kinase ATP-binding pockets, enhancing inhibitory activity.
PD173074 (1-tert-butyl-3-[2-(diethylaminobutylamino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea) Pyrido-pyrimidinyl with tert-butyl and diethylamino groups Bulky substituents improve target selectivity; tertiary amine enhances solubility in acidic environments.

Key Observations:

Substituent Effects on Solubility :

  • The hydroxy and methoxy groups in the target compound likely improve aqueous solubility compared to analogs like 1-(5-Chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea, where chlorine atoms dominate .
  • PD173074’s tertiary amine group may confer pH-dependent solubility, advantageous for drug formulation .

Binding Interactions: Aromatic systems (e.g., quinoline in PQ401) facilitate interactions with hydrophobic enzyme pockets, while hydroxyl groups (target compound) may form hydrogen bonds with polar residues .

Synthetic and Crystallographic Considerations :

  • The branched propyl chain in the target compound could complicate crystallization compared to planar analogs like PQ401. Crystallography tools (e.g., SHELX ) may resolve such structural challenges.

Research Findings and Hypotheses

  • Hydrogen-Bonding Networks : The hydroxyl group in the target compound may participate in intermolecular H-bonding, as described in graph-set analysis for crystalline materials . This could stabilize crystal lattices or enhance binding to biological targets.
  • Kinase Inhibition Potential: Based on PQ401’s activity, the target compound’s methoxyphenyl group may similarly inhibit kinases like IGF-1R or VEGFR, though steric effects from the propyl chain require further study .
  • Computational Predictions : Density-functional theory (DFT) methods (e.g., B3LYP ) could model electronic properties, predicting reactivity or binding affinities relative to chlorine-rich analogs.

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